molecular formula C6H4BrN3S B1520187 Thiazole, 5-bromo-2-(1H-imidazol-1-yl)- CAS No. 446287-07-6

Thiazole, 5-bromo-2-(1H-imidazol-1-yl)-

Cat. No.: B1520187
CAS No.: 446287-07-6
M. Wt: 230.09 g/mol
InChI Key: NAOLPISHAKGHFK-UHFFFAOYSA-N
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Description

“Thiazole, 5-bromo-2-(1H-imidazol-1-yl)-” is a compound that contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains an imidazole ring, which is another five-membered heterocyclic moiety . The CAS number of this compound is 2256748-34-0 .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves multistep reactions . For instance, the synthesis of some imidazole-thiazole hybrids involved a reaction of phenyl glyoxal, ammonium acetate, and glacial acetic acid with 2-amino-4-aryl-1,3 thiazole .


Molecular Structure Analysis

The molecular structure of “Thiazole, 5-bromo-2-(1H-imidazol-1-yl)-” includes a thiazole ring and an imidazole ring . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can participate in various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Anticancer Potential

  • Synthesis and Evaluation as Anticancer Agents : A study by Noolvi et al. (2011) focused on synthesizing and evaluating a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for anticancer activity. Among these, a compound closely related to 5-bromo-2-(1H-imidazol-1-yl)thiazole showed significant selectivity towards leukemic cancer cell lines (Noolvi et al., 2011).

  • Activity Against Cancer Cell Lines : Potikha and Brovarets (2020) proposed a new method to assemble the imidazo[2,1-b][1,3]thiazole system, with derivatives showing moderate activity against kidney cancer cells and a weaker effect on prostate, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020).

  • In Vitro and In Cell Studies for p53 Modulation : Research by Bertamino et al. (2013) involved synthesizing analogues of imidazo[1,5-c]thiazole-3,3'-indoline for antiproliferative activity and p53 modulation. A derivative of 5-bromo-2-(1H-imidazol-1-yl)thiazole showed potential in inhibiting tumor cell growth at nanomolar concentrations (Bertamino et al., 2013).

  • Antiproliferative Activity on Cancer Cells : Kumar et al. (2014) synthesized a series of 2,5,6-substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives, with molecules exhibiting increased antiproliferative activity upon the introduction of a formyl group at the 5 position, suggesting the potential of similar compounds in cancer treatment (Kumar et al., 2014).

Antimicrobial and Antitubercular Applications

  • Synthesis and Antimicrobial Studies : A study by Lamani et al. (2009) on the synthesis of novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, including 5-bromo derivatives, revealed good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Lamani et al., 2009).

  • Antitubercular Activity : Gadad et al. (2004) synthesized a series of imidazo[2,1-b]-1,3,4-thiadiazole derivatives, finding that certain compounds exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis (Gadad et al., 2004).

Other Applications

  • Herbicidal Potential : Research by Andreani et al. (1996) on imidazo[2,1-b]thiazoles bearing various groups demonstrated moderate post-emergence herbicidal activity, suggesting their use in agricultural applications (Andreani et al., 1996).

  • Anthelmintic and Anti-inflammatory Activities : A study by Shetty et al. (2010) involved synthesizing new imidazo[2,1-b]thiazole sulfides and sulfones, which displayed significant anthelmintic and anti-inflammatory activities (Shetty et al., 2010).

Properties

IUPAC Name

5-bromo-2-imidazol-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-5-3-9-6(11-5)10-2-1-8-4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOLPISHAKGHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290099
Record name 5-Bromo-2-(1H-imidazol-1-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446287-07-6
Record name 5-Bromo-2-(1H-imidazol-1-yl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446287-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(1H-imidazol-1-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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